(4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine
CAS No.:
Cat. No.: VC20143443
Molecular Formula: C16H12F4N4
Molecular Weight: 336.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12F4N4 |
|---|---|
| Molecular Weight | 336.29 g/mol |
| IUPAC Name | (4-fluorophenyl)-[3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]methanamine |
| Standard InChI | InChI=1S/C16H12F4N4/c17-12-6-4-9(5-7-12)13(21)15-22-14(23-24-15)10-2-1-3-11(8-10)16(18,19)20/h1-8,13H,21H2,(H,22,23,24) |
| Standard InChI Key | DFWOFQRFJNEAGN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=N2)C(C3=CC=C(C=C3)F)N |
Introduction
(4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine is a complex organic compound belonging to the triazole class, which is characterized by a five-membered ring containing three nitrogen atoms. This compound features a trifluoromethyl group and a fluorophenyl group, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.
Synthesis and Preparation
The synthesis of (4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves advanced organic chemistry techniques, such as click chemistry reactions or nucleophilic substitution reactions, to ensure high purity and yield. The specific steps may include:
-
Starting Materials: The synthesis often begins with appropriate triazole derivatives and substituted phenyl groups.
-
Reaction Conditions: Conditions may involve the use of catalysts and solvents to facilitate the coupling reactions.
Potential Applications
This compound, due to its structural complexity and the presence of fluorinated groups, may have potential applications in drug discovery and agrochemical development. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased stability and bioavailability, which can enhance their efficacy as drugs or pesticides.
Research Findings and Future Directions
Research into compounds like (4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine is ongoing, with a focus on understanding their biological activities and optimizing their synthesis. Future studies may explore their interaction with biological targets, such as enzymes or receptors, to identify potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume